Cas no 91093-21-9 (Benzo[b]thiophene-3-acetonitrile,2-methyl-)

Benzo[b]thiophene-3-acetonitrile,2-methyl- structure
91093-21-9 structure
Product Name:Benzo[b]thiophene-3-acetonitrile,2-methyl-
CAS No:91093-21-9
MF:C11H9NS
MW:187.260861158371
CID:799224
PubChem ID:19371941
Update Time:2025-04-19

Benzo[b]thiophene-3-acetonitrile,2-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophene-3-acetonitrile,2-methyl-
    • 2-(2-methyl-1-benzothiophen-3-yl)acetonitrile
    • 3-CYANOMETHYL-2-METHYLBENZO[B]THIOPHENE
    • 2-methyl-3-cyanomethylbenzothiophene
    • 3-Cyanomethyl-2-methylbenzo<b>thiophene
    • DTXSID20598459
    • (2-Methyl-1-benzothiophen-3-yl)acetonitrile
    • AB16604
    • AC-12337
    • AKOS006277302
    • SCHEMBL9270189
    • N-HEXYLASPARTICACID
    • 2-(2-METHYLBENZO[B]THIOPHEN-3-YL)ACETONITRILE
    • 91093-21-9
    • Inchi: 1S/C11H9NS/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5H,6H2,1H3
    • InChI Key: UWUXWZGZVRSBQS-UHFFFAOYSA-N
    • SMILES: S1C(C)=C(CC#N)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 187.04600
  • Monoisotopic Mass: 187.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52A^2
  • XLogP3: 3

Experimental Properties

  • Density: 1.204
  • Boiling Point: 355.5°Cat760mmHg
  • Flash Point: 168.8°C
  • Refractive Index: 1.65
  • PSA: 52.03000
  • LogP: 3.27578
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